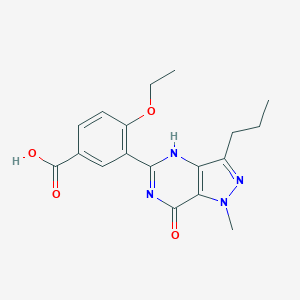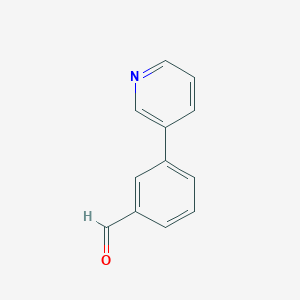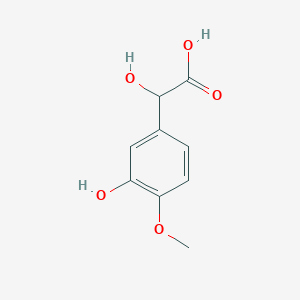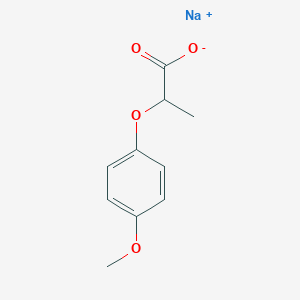![molecular formula C8H14N2O3 B138142 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 134347-95-8](/img/structure/B138142.png)
4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, also known as spirooxazine, is a photochromic compound that can undergo reversible photoisomerization. This means that the molecule can switch between two forms, one of which is colorless and the other is colored, when exposed to light of different wavelengths. Spirooxazine has attracted attention from researchers due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves the reversible photoisomerization between the colorless spiro form and the colored merocyanine form. This process is initiated by the absorption of light of a specific wavelength, which causes the spiro form to undergo a ring-opening reaction and form the merocyanine form. The reverse process can be achieved by the absorption of light of a different wavelength, which causes the merocyanine form to undergo a ring-closing reaction and form the spiro form.
Biochemical And Physiological Effects
Studies have shown that 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one can interact with biological molecules such as proteins and DNA, and can induce changes in their structure and function. However, the exact biochemical and physiological effects of 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one on living organisms are still under investigation. Further research is needed to determine the safety and efficacy of 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one for biomedical applications.
Advantages And Limitations For Lab Experiments
The advantages of 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one for lab experiments include its reversible photoisomerization, which allows for precise control of its properties and behavior. Additionally, 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is relatively easy to synthesize and purify, and can be used in a variety of experimental settings. However, the limitations of 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one include its sensitivity to light and other environmental factors, which can affect its stability and reliability.
Future Directions
There are several future directions for research on 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, including the development of new synthesis methods, the optimization of its properties for specific applications, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, the use of 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one in combination with other photochromic compounds or biomolecules could lead to the development of novel materials and devices with unique properties and functions.
Synthesis Methods
The synthesis of 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one can be achieved through several methods, including the reaction between 3-aminophenol and 3,3-dimethylacrylic acid, or the reaction between 3-aminophenol and 3-methyl-2-cyclohexen-1-one. The former method involves the use of a catalyst such as p-toluenesulfonic acid and the latter method involves the use of a Lewis acid such as aluminum chloride. Both methods have been reported to yield 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one with high purity and good yield.
Scientific Research Applications
Spirooxazine has been studied extensively for its potential applications in various fields, including materials science, optics, and biomedicine. In materials science, 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has been used as a photochromic material for optical data storage, sensors, and switches. In optics, 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has been used as a photochromic dye for optical filters and polarizers. In biomedicine, 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has been studied for its potential as a drug delivery system, as well as for its use in photodynamic therapy for cancer.
properties
CAS RN |
134347-95-8 |
|---|---|
Product Name |
4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C8H14N2O3/c1-7(12)8(13-6(11)10-7)2-4-9-5-3-8/h9,12H,2-5H2,1H3,(H,10,11) |
InChI Key |
MFKKTBSWQYZNCT-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCNCC2)OC(=O)N1)O |
Canonical SMILES |
CC1(C2(CCNCC2)OC(=O)N1)O |
synonyms |
1-Oxa-3,8-diazaspiro[4.5]decan-2-one,4-hydroxy-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



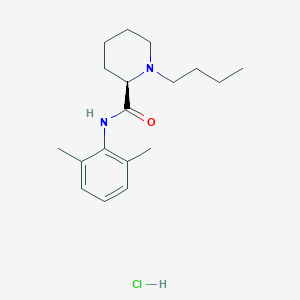
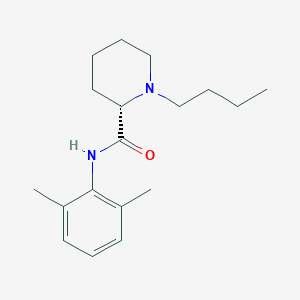
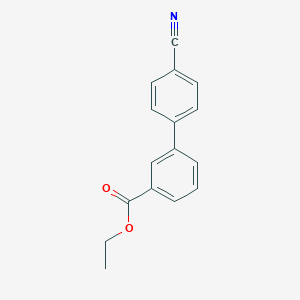
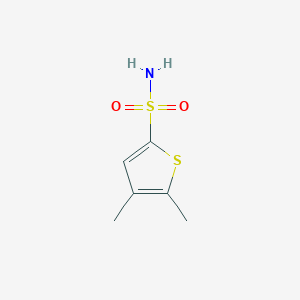
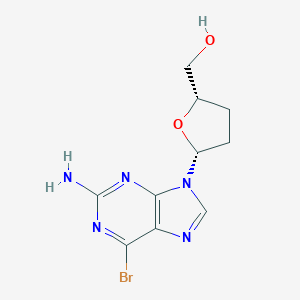
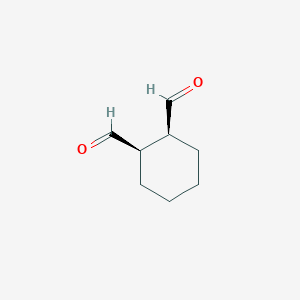
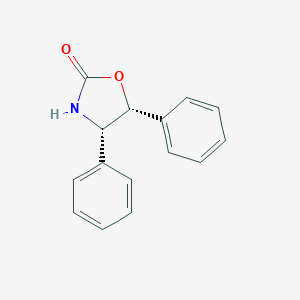
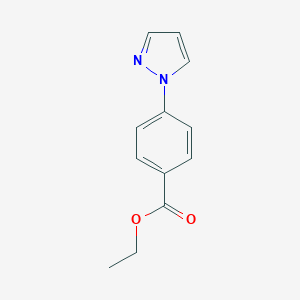
![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
